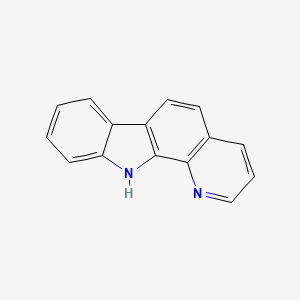
Antiproliferative agent-38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiproliferative agent-38 is a synthetic compound known for its potent ability to inhibit cell proliferation, particularly in cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. The primary focus of research on this compound is its ability to selectively target and inhibit the growth of cancerous cells while minimizing damage to healthy cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-38 typically involves a multi-step process. One common synthetic route includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction yields bis-spiroisatino β-lactams, which are further modified to produce the final compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine, with the reactions being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and structural integrity.
化学反应分析
Types of Reactions: Antiproliferative agent-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Antiproliferative agent-38 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
The mechanism of action of antiproliferative agent-38 involves its interaction with cellular DNA and proteins. The compound binds to nuclear DNA, causing DNA lesions that inhibit transcription and induce apoptosis in cancer cells . Additionally, it targets specific molecular pathways, such as the inhibition of thymidylate synthase, which is crucial for DNA synthesis . This dual mechanism of action makes it highly effective in preventing cancer cell proliferation.
相似化合物的比较
Bis-isatin Schiff bases: Known for their anticancer properties and structural similarity to antiproliferative agent-38.
Eugenol derivatives: These compounds also exhibit antiproliferative activity and share some structural features with this compound.
N-acylhydrazone derivatives: These compounds have been studied for their antiproliferative effects and are structurally related to this compound.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both DNA and specific molecular pathways. This makes it more effective in inhibiting cancer cell growth compared to other similar compounds that may only target one pathway. Additionally, its selective toxicity towards cancer cells while sparing healthy cells further enhances its therapeutic potential.
属性
分子式 |
C15H10N2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
11H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-9,17H |
InChI 键 |
LHKWAXPYLUZMHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


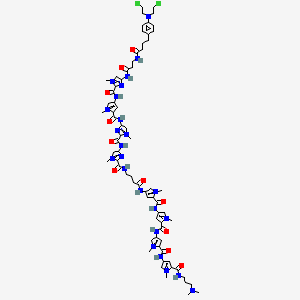
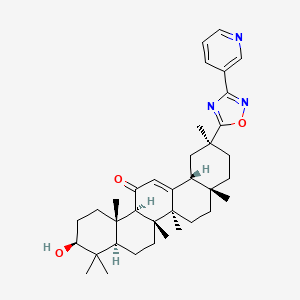
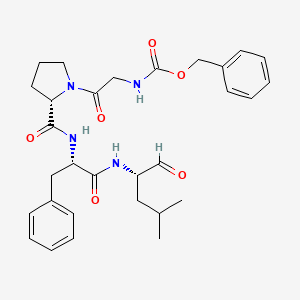
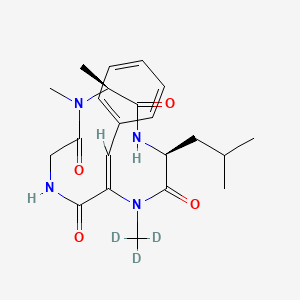

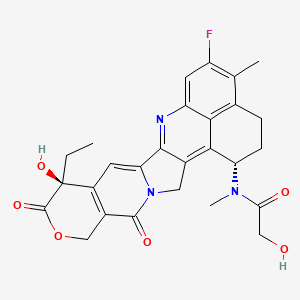
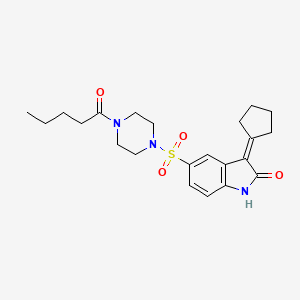
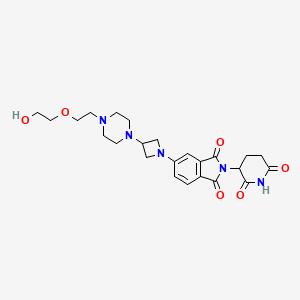
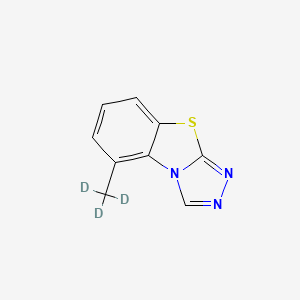
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)

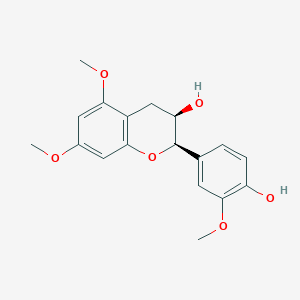
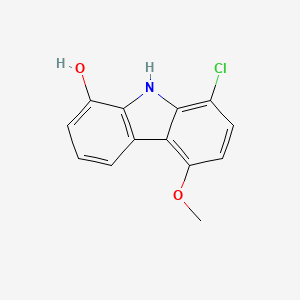
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
